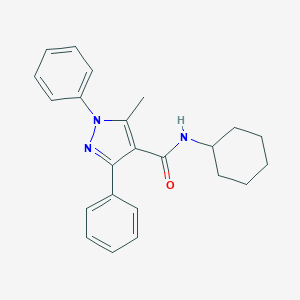
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CDPC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDPC belongs to the class of pyrazole derivatives and has been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cell damage.
実験室実験の利点と制限
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is also stable under normal laboratory conditions, making it easy to handle and store. However, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may make it a promising candidate for these conditions. Another potential direction is to investigate its potential use in cancer therapy. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties, and further research may help identify its potential use in this area. Finally, more research is needed to understand the mechanism of action of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide and its potential applications in other areas of medicine.
合成法
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting cyclohexylamine, 1,3-diphenyl-2-propyn-1-one, and methyl isocyanate in the presence of a catalyst. The reaction proceeds via a one-pot, three-component reaction and yields N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide as the final product. The synthesis method has been optimized to improve the yield and purity of N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, making it suitable for further research.
科学的研究の応用
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant activities. N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
特性
製品名 |
N-cyclohexyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C23H25N3O |
分子量 |
359.5 g/mol |
IUPAC名 |
N-cyclohexyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H25N3O/c1-17-21(23(27)24-19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)25-26(17)20-15-9-4-10-16-20/h2,4-6,9-12,15-16,19H,3,7-8,13-14H2,1H3,(H,24,27) |
InChIキー |
VTUSUBZXGJBSBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
正規SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)

![1-(4-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258644.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)

![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)
![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258660.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)

![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)